Home > Products > Screening Compounds P20066 > Cefdinir Impurity 4
Cefdinir Impurity 4 - 178422-45-2

Cefdinir Impurity 4

Catalog Number: EVT-1466933
CAS Number: 178422-45-2
Molecular Formula: C14H15N5O6S2
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cefdinir itself is synthesized from 7-amino-3-vinyl-3-cephem-4-carboxylic acid through various chemical reactions, including acylation and hydrolysis. During this process, several impurities, including Cefdinir Impurity 4, can form. These impurities are classified as related substances that need to be monitored in the production of cefdinir to ensure the drug's safety and effectiveness .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cefdinir Impurity 4 involves several chemical steps that typically include:

  1. Starting Material: The synthesis begins with 7-amino-3-vinyl-3-cephem-4-carboxylic acid.
  2. Acylation: This compound undergoes acylation with an appropriate acylating agent.
  3. Hydrolysis: Following acylation, hydrolysis is performed to yield cefdinir alongside various impurities.
  4. Isolation: Cefdinir Impurity 4 is isolated using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity for analytical purposes .

The synthesis pathways have been optimized to minimize the formation of impurities while maximizing yield.

Molecular Structure Analysis

Structure and Data

Cefdinir Impurity 4's molecular structure can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The specific structure typically includes features characteristic of cephalosporins, such as a beta-lactam ring. Detailed structural data can be obtained through spectral analysis, which helps confirm the identity of this impurity .

Chemical Reactions Analysis

Reactions and Technical Details

Cefdinir Impurity 4 can participate in various chemical reactions typical of cephalosporins, including:

  • Oxidation: This may occur during the synthesis process, leading to the formation of sulfoxide derivatives.
  • Hydrolysis: The stability of cefdinir can be affected by hydrolytic reactions under certain conditions, which may lead to further degradation products.

These reactions are critical in understanding how the impurity behaves under different conditions and its potential impact on drug formulation .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefdinir Impurity 4 exhibits properties typical of cephalosporin-related compounds:

  • Molecular Weight: Specific molecular weight data can be determined via mass spectrometry.
  • Solubility: Solubility profiles in various solvents can be assessed through standard solubility tests.
  • Stability: Stability studies under different pH conditions help ascertain how this impurity behaves over time.

These properties are essential for predicting how the impurity will interact within drug formulations .

Applications

Scientific Uses

Cefdinir Impurity 4 serves several important roles in pharmaceutical science:

  • Quality Control: It is used as a reference standard in quality control laboratories to ensure that cefdinir formulations meet regulatory standards.
  • Research: Understanding this impurity aids in research related to antibiotic stability and efficacy.
  • Regulatory Compliance: Monitoring impurities like Cefdinir Impurity 4 is crucial for compliance with pharmaceutical regulations set by agencies such as the Food and Drug Administration.

By characterizing this impurity, pharmaceutical manufacturers can improve their processes and enhance drug safety .

Introduction to Cefdinir Impurity 4

Definition and Chemical Classification of Cefdinir Impurity 4

Cefdinir Impurity 4, systematically named (6R,7R)-7-Amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, represents a structurally distinct degradation product or synthetic intermediate observed during cefdinir manufacturing. This impurity is chemically classified as a des-acylated cephalosporin core structure resulting from the incomplete coupling of cefdinir's characteristic aminothiazolyl side chain or through hydrolytic cleavage of the amide bond in the final molecule. Its molecular formula is C₈H₉ClN₂O₃S with a molecular weight of 248.69 g/mol [2] [4]. The compound features the fundamental β-lactam ring fused to a dihydrothiazine ring but lacks the (Z)-(2-amino-4-thiazolyl)-2-hydroxyimino acetyl moiety present in the parent drug. This structural alteration significantly impacts its physicochemical properties, including reduced polarity compared to cefdinir and altered chromatographic behavior [7] [8]. The presence of the chloromethyl group at position 3 introduces additional reactivity, potentially leading to secondary impurities during storage or processing.

Table 1: Key Chemical Identifiers of Cefdinir Impurity 4

PropertySpecification
CAS Registry Number51813-38-8
IUPAC Name(6R,7R)-7-Amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC₈H₉ClN₂O₃S
Molecular Weight248.69 g/mol
Chemical ClassificationCephalosporin core structure / Process-related impurity
Alternate NamesDes-(2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetaldehyde) 3-(Chloromethyl) Cefdinir; Cephalosporin Impurity 8
Boiling Point (Predicted)543.4±50.0 °C
Density (Predicted)1.70±0.1 g/cm³
pKa (Predicted)2.53±0.50

Historical Context of Impurity Identification in Cephalosporins

The systematic identification and characterization of impurities in cephalosporin antibiotics, including Cefdinir Impurity 4, evolved significantly from the 1980s onward, driven by advancements in analytical technologies and regulatory scrutiny of β-lactam antibiotics. Early cephalosporin manufacturing processes often generated numerous unidentified by-products due to the complex multi-step synthesis involving chemically sensitive intermediates. The specific recognition of Impurity 4 emerged during process optimization efforts for cefdinir synthesis in the late 1990s, when manufacturers implemented more sophisticated chromatographic monitoring techniques [3] [10]. Its formation is intrinsically linked to the condensation reaction between the cephalosporin nucleus (7-amino-3-vinyl-3-cephem-4-carboxylic acid, CEFDIN-002) and the activated ester side chain (2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)thioacetic acid 2-benzothiazolyl ester, CEFDIN-001). Incomplete reaction or hydrolysis during the subsequent deprotection step using HCl/formic acid can lead to Impurity 4 generation through cleavage of the labile amide bond or incomplete coupling [1]. The historical trajectory reflects a broader trend in cephalosporin chemistry where regulatory agencies progressively demanded comprehensive impurity profiles, shifting from simple purity assessments to structural elucidation of minor components at the 0.1% level. This evolution necessitated the development of specialized reference standards, such as those cataloged under SynZeal SZ-C020010 and ALL-CEF-DE-COOH, enabling precise identification and quantification [7] [8].

Table 2: Formation Pathways of Cefdinir Impurity 4 in Synthetic Processes

Synthetic StageFormation MechanismConditions Favoring Formation
Nucleus-Side Chain CondensationIncomplete acylation of 7-ACA derivativeSuboptimal stoichiometry, low temperature
Deprotection (Trityl Removal)Acid-catalyzed hydrolysis of amide bondHigh HCl concentration, prolonged reaction
Storage/StabilityHydrolytic cleavage of side chainAcidic pH, elevated temperature
PurificationIncomplete removal during crystallizationSolvent system with high impurity solubility

Regulatory Requirements for Impurity Profiling (ICH Guidelines)

The control of Cefdinir Impurity 4 is governed by stringent ICH guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for products. These regulations classify impurities based on origin (process-related vs. degradation-related) and mandate rigorous identification thresholds: 0.10% for daily doses ≤2g or 0.05% for doses >2g. For cefdinir (typical dose 300-600mg), Impurity 4 must be identified and characterized when exceeding 0.10% of the drug substance [1] [10]. The ICH framework requires validated stability-indicating methods capable of separating, detecting, and quantifying this impurity amid complex matrices. Furthermore, ICH M7 guidelines necessitate assessment of potential mutagenicity for chloromethyl-containing compounds like Impurity 4 due to structural alerts associated with alkyl halides. This requires specialized tests such as the Ames assay to exclude mutagenic potential [10]. Regulatory submissions must include: 1) Structural confirmation through spectroscopic methods (NMR, HRMS); 2) Method validation data demonstrating specificity, accuracy, and precision at the reporting threshold; 3) Batch analysis data from multiple manufacturing campaigns; and 4) Forced degradation studies proving method capability to resolve Impurity 4 from other degradation products [4] [7]. The Chinese patent CN107129508A explicitly addresses these requirements by developing specialized HPLC methods specifically optimized for resolving Cefdinir Impurity 4 from structurally similar analogues, underscoring the regulatory imperative for selective impurity control strategies [10].

Table 3: ICH Regulatory Thresholds for Cefdinir Impurities

ParameterIdentification ThresholdQualification ThresholdReporting Threshold
Daily Dose ≤2g0.10% or 1mg (lower applies)0.15% or 1mg (lower applies)0.05%
Daily Dose >2g0.05%0.10%0.03%
Genotoxic ImpuritiesSpecial thresholds apply (≤TTC of 1.5μg/day)Requires toxicological assessmentReport all above 0.03%

Analytical Detection and Quantification Methods

The accurate detection and quantification of Cefdinir Impurity 4 necessitates specialized chromatographic methods due to its structural similarity to other process-related impurities. Reversed-phase HPLC with ultraviolet detection remains the primary methodology, typically employing C18 columns (e.g., Purospher RP-18e, 30 × 4.6 mm, 3 μm) and mobile phases consisting of phosphate buffer (pH 3.0-7.0) and acetonitrile in gradient elution mode. The patent CN107129508A details a specific method using tetramethylammonium hydroxide-phosphate buffer (pH 7.0)/acetonitrile (93:7 v/v) at 1.0 mL/min flow rate, achieving baseline separation at 254 nm detection [10]. For enhanced sensitivity and specificity, LC-MS/MS methods have been developed employing electrospray ionization in positive ion mode. The multiple reaction monitoring (MRM) transitions optimized for Impurity 4 include m/z 249→121 and 249→154, providing detection limits as low as 10 ng/mL in plasma matrices [9]. Sample preparation typically involves protein precipitation with acetonitrile containing 0.1% formic acid, followed by dilution and centrifugation. Method validation parameters for regulatory compliance must demonstrate: 1) Specificity (no interference from cefdinir or other impurities); 2) Linearity (R² >0.997 over 0.01-0.5% range relative to cefdinir); 3) Accuracy (90-110% recovery); and 4) Precision (RSD <5% at reporting threshold) [7] [9]. The comparative retention data from various pharmacopeial methods show Impurity 4 typically eluting earlier than cefdinir due to its lower molecular weight and reduced hydrophobicity, with relative retention times (RRT) of approximately 0.3-0.5 against the parent peak.

Table 4: Analytical Methods for Detection and Quantification of Cefdinir Impurity 4

Method TypeConditionsPerformance CharacteristicsReference Standard Source
HPLC-UV (Ph. Eur.)Column: C18 (250×4.6mm, 5μm); Mobile Phase: Phosphate buffer (pH 7.0)-CH3CN (85:15); Flow: 1.2mL/min; λ=254nmLOD: 0.03%; RRT: 0.41Pharmaffiliates PAI 03 series
LC-MS/MS (Bioanalytical)Column: C18 (30×4.6mm, 3μm); Mobile Phase: 0.1% HCOOH/H2O-CH3CN (85:15); ESI+ MRM: 249>121LLOQ: 10ng/mL; Linearity: 10-1200ng/mLSynZeal SZ-C020010
UPLC-PDAColumn: HSS T3 (100×2.1mm, 1.8μm); Mobile Phase: Phosphate buffer (pH 3.0)-CH3CN gradient; Flow: 0.4mL/minRT: 4.2min; Resolution: >2.0 from adjacent peaksAllmpus ALL-CEF-DE-COOH

Properties

CAS Number

178422-45-2

Product Name

Cefdinir Impurity 4

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+

InChI Key

DKFLDACXFQGVEO-UFWORHAWSA-N

SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Synonyms

[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid;

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Isomeric SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.